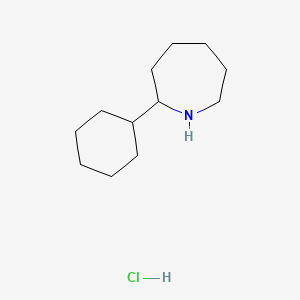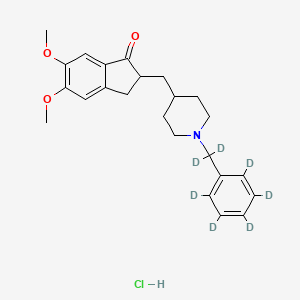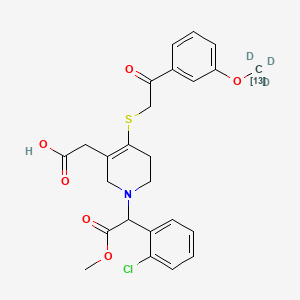
1-(6-Methyl-3-pyridinyl)ethanol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterated form of 1-(6-Methyl-3-pyridinyl)ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8H7D4NO, and it has a molecular weight of 141.2 . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
准备方法
The synthesis of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves the incorporation of deuterium atoms into the molecular structure. One common method for preparing deuterated compounds is through the use of deuterated reagents. For instance, the synthesis of this compound can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve large-scale synthesis using similar deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
1-(6-Methyl-3-pyridinyl)ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-Methyl-3-pyridinyl)acetaldehyde-d4 using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Reduction of this compound can yield 1-(6-Methyl-3-pyridinyl)methanol-d4 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 1-(6-Methyl-3-pyridinyl)chloride-d4.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
1-(6-Methyl-3-pyridinyl)ethanol-d4 has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to altered biochemical interactions. For example, in metabolic studies, the deuterium labeling allows researchers to track the compound’s transformation and identify key metabolic intermediates.
相似化合物的比较
1-(6-Methyl-3-pyridinyl)ethanol-d4 can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)ethanol: The non-deuterated form of the compound, which lacks the unique properties conferred by deuterium atoms.
1-(6-Methyl-3-pyridinyl)methanol-d4: A related deuterated compound with a different functional group, used in similar research applications.
1-(6-Methyl-3-pyridinyl)acetaldehyde-d4: Another deuterated derivative used in oxidation studies and metabolic research.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
属性
CAS 编号 |
1346600-72-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
141.206 |
IUPAC 名称 |
1,2,2,2-tetradeuterio-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D |
InChI 键 |
LYMOQGXOROSRPJ-QFRGLVERSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)O |
同义词 |
α,6-Dimethyl-3-pyridinemethanol-d4; dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



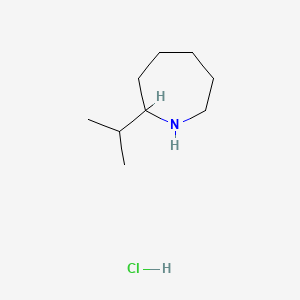
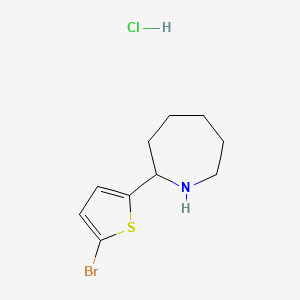
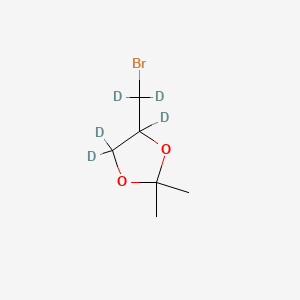
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

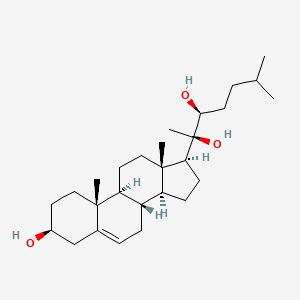
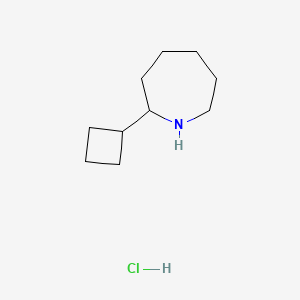
![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
